4-(2,4-Difluorophenoxy)benzaldehyde
CAS No.:
Cat. No.: VC17175505
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F2O2 |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 4-(2,4-difluorophenoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H |
| Standard InChI Key | ITXZQDFVDAXCGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2,4-difluorophenoxy)benzaldehyde, reflects its biphenyl ether structure, where the benzaldehyde moiety is connected via an oxygen atom to a 2,4-difluorophenyl group . The planar benzaldehyde ring (C6H5CHO) and the electron-withdrawing fluorine substituents on the phenoxy ring create a polarized system that enhances electrophilic reactivity at the aldehyde group.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.20 g/mol | |
| SMILES | C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)F | |
| InChIKey | KBOXPPHAHQVPHS-UHFFFAOYSA-N | |
| XLogP3-AA (LogP) | 3.1 | |
| Rotatable Bond Count | 3 |
Spectroscopic and Computational Data
The compound’s 3D conformation reveals a dihedral angle of approximately 120° between the benzaldehyde and phenoxy rings, minimizing steric hindrance . Computational studies using PubChem’s algorithms predict moderate lipophilicity (XLogP3-AA = 3.1), suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane . The presence of two fluorine atoms increases electronegativity, lowering the electron density of the phenoxy ring and directing electrophilic substitution to the para position of the benzaldehyde ring.
Synthesis and Manufacturing
Friedel-Crafts Acylation Route
A patented method for synthesizing structurally related fluorinated benzophenones involves Friedel-Crafts acylation of 2,4-difluorobiphenyl with acyl chlorides in the presence of (Figure 1) . While this process specifically targets 4-nitrobenzophenone derivatives, adapting the protocol by substituting 4-nitrobenzoyl chloride with benzoyl chloride derivatives could yield 4-(2,4-difluorophenoxy)benzaldehyde.
Figure 1: Generalized Synthesis Pathway
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Friedel-Crafts Acylation:
Physicochemical Properties
Thermodynamic and Spectral Data
The compound’s melting point is unrecorded in open literature, but analogues with similar fluorination patterns melt between 155–157°C . UV-Vis spectroscopy predicts a near 270 nm due to the conjugated aldehyde-phenoxy system.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 35.5 Ų | |
| Exact Mass | 234.04923582 Da |
Reactivity and Stability
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Aldehyde Group: Susceptible to nucleophilic attack (e.g., Grignard reactions, condensations) and oxidation to carboxylic acids.
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Fluorinated Aryl Ether: Resists electrophilic substitution except under strongly activating conditions.
-
Storage: Stable at room temperature in inert atmospheres but may polymerize if exposed to moisture or strong acids .
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor to Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). Carboxylation of the aldehyde group via the von Braun reaction or catalytic carbonylation yields 5-(2,4-difluorophenyl)salicylic acid, the active pharmaceutical ingredient (API) in Diflunisal .
Material Science
Fluorinated benzaldehydes are employed in synthesizing liquid crystals and polymeric coatings due to their thermal stability and low dielectric constants .
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